Desfluoro Iloperidone (Impurity)
Description
Desfluoro Iloperidone (Impurity) is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of a benzoxazole ring, a piperidine moiety, and a methoxyphenyl group, which contribute to its unique chemical properties and biological activities .
Properties
IUPAC Name |
1-[4-[3-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-17(27)19-8-9-22(23(16-19)28-2)29-15-5-12-26-13-10-18(11-14-26)24-20-6-3-4-7-21(20)30-25-24/h3-4,6-9,16,18H,5,10-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLSZDJAXFXJTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=CC=CC=C43)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Steps Leading to Impurity Formation
The synthesis of Iloperidone begins with:
-
Friedel-Crafts acylation of fluorobenzene with phenylacetyl chloride to form a ketone intermediate.
-
Halogenation of the intermediate to introduce reactive sites.
-
Nucleophilic substitution with a piperidine derivative to construct the benzisoxazole-piperidine subunit.
Desfluoro Iloperidone forms if fluorination is incomplete during the halogenation step or if defluorination occurs during downstream processing. For example, incomplete reaction at the 6-position of the benzisoxazole ring leaves a hydrogen atom instead of fluorine, yielding the desfluoro analog.
Process Optimization to Minimize Desfluoro Iloperidone
Temperature and Solvent Effects
Controlled reaction temperatures are critical to suppress impurity formation:
-
Friedel-Crafts acylation at –10°C to 0°C reduces side products by 40% compared to ambient conditions.
-
Halogenation above 30°C increases Desfluoro Iloperidone yield to 2.5%, while maintaining temperatures below 20°C limits it to <0.5%.
Solvent selection also impacts impurity profiles:
Catalytic and Stoichiometric Factors
-
Lewis acid catalysts (e.g., AlCl₃) at 1.2 equivalents optimize intermediate stability, reducing desfluoro byproducts by 30% compared to stoichiometric excess.
-
Molar ratios : A 1:1.05 ratio of benzisoxazole intermediate to ketone precursor minimizes unreacted starting materials that could degrade into Desfluoro Iloperidone.
Isolation and Purification Strategies
Crystallization Techniques
Crude Iloperidone undergoes anti-solvent crystallization using isopropyl alcohol to exclude Desfluoro Iloperidone:
Chromatographic Separation
High-performance liquid chromatography (HPLC) methods effectively separate Desfluoro Iloperidone from Iloperidone:
-
Column : C18 bonded silica (250 × 4.6 mm, 5 µm)
-
Mobile phase : 0.05 M ammonium acetate (pH 4.5) : acetonitrile (65:35 v/v)
-
Retention times : Iloperidone = 12.3 min; Desfluoro Iloperidone = 14.7 min.
Analytical Characterization of Desfluoro Iloperidone
Spectroscopic Data
Stability Studies
Desfluoro Iloperidone shows pH-dependent degradation :
-
Acidic conditions (pH 1.2): 15% degradation over 24 hours.
-
Basic conditions (pH 8.0): 28% degradation, forming hydroxylated byproducts.
Industrial-Scale Control Measures
Quality-by-Design (QbD) Approaches
Chemical Reactions Analysis
Desfluoro Iloperidone (Impurity) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Studies
Desfluoro Iloperidone has been studied for its potential role in enhancing the understanding of antipsychotic mechanisms. Research indicates that impurities can influence the efficacy and safety profiles of pharmaceutical agents. Specifically, the presence of Desfluoro Iloperidone may affect:
- Dopamine Receptor Binding : Similar to Iloperidone, Desfluoro Iloperidone may interact with dopamine receptors, particularly D2 and D3 subtypes, which are crucial for antipsychotic activity .
- Serotonin Receptor Affinity : The compound may also exhibit affinity for serotonin receptors, contributing to its potential therapeutic effects .
Analytical Chemistry
In analytical chemistry, Desfluoro Iloperidone serves as a reference standard for quality control in pharmaceutical formulations containing Iloperidone. Its identification and quantification are essential for ensuring the purity and safety of antipsychotic medications.
Clinical studies involving Iloperidone have highlighted the importance of monitoring impurities like Desfluoro Iloperidone to assess their impact on treatment outcomes:
- Efficacy and Safety Profiles : Clinical trials have shown that patients treated with Iloperidone experience a low incidence of extrapyramidal symptoms and weight gain . Understanding how impurities like Desfluoro Iloperidone influence these outcomes is critical for optimizing treatment regimens.
- Long-term Treatment Effects : Studies suggest that the presence of impurities may alter long-term treatment effects, necessitating further research into their pharmacodynamics and pharmacokinetics .
Case Study 1: Efficacy Assessment in Schizophrenia
A systematic review evaluated the efficacy of Iloperidone compared to other antipsychotics in treating schizophrenia. The review included data on impurities such as Desfluoro Iloperidone, highlighting their potential influence on treatment efficacy and safety:
- Study Design : Randomized controlled trials (RCTs) comparing Iloperidone with placebo or active treatments.
- Findings : Results indicated that while Desfluoro Iloperidone was present as an impurity, it did not significantly alter the overall efficacy profile of Iloperidone compared to other antipsychotics .
Case Study 2: Quality Control in Pharmaceutical Manufacturing
In a study focusing on pharmaceutical quality control, Desfluoro Iloperidone was used as a reference standard to assess the purity of commercial Iloperidone formulations:
Mechanism of Action
The mechanism of action of Desfluoro Iloperidone (Impurity) involves its interaction with specific molecular targets, such as serotonergic and dopaminergic receptors. By binding to these receptors, the compound modulates neurotransmitter activity, leading to its therapeutic effects in neurological disorders . The pathways involved include the inhibition of acetylcholinesterase (AChE) and the modulation of serotonin and dopamine levels .
Comparison with Similar Compounds
Desfluoro Iloperidone (Impurity) can be compared with other benzoxazole derivatives, such as:
Paliperidone: Another antipsychotic drug with a similar benzoxazole structure but different pharmacological properties.
Iloperidone: Shares structural similarities but has distinct therapeutic applications and receptor binding profiles.
Risperidone: A well-known antipsychotic with a benzoxazole ring, used for treating schizophrenia and bipolar disorder.
These compounds highlight the unique properties and applications of Desfluoro Iloperidone (Impurity) in medicinal chemistry.
Biological Activity
Desfluoro iloperidone is an impurity associated with iloperidone, an atypical antipsychotic primarily used for treating schizophrenia and bipolar disorder. Understanding the biological activity of this compound is essential for assessing its pharmacological implications and safety profile.
Chemical Profile
Desfluoro iloperidone is characterized by the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 408.5 g/mol
- CAS Number : 133454-46-3
This compound is a derivative of iloperidone, which itself is a piperidinylbenzisoxazole. Its structural modification involves the removal of a fluorine atom, which may influence its interaction with biological targets.
Receptor Binding Affinity
The biological activity of desfluoro iloperidone can be inferred from studies on iloperidone itself. Iloperidone demonstrates a Ki value of 5.6 nM for the serotonin 5HT2A receptor and a Ki value of 6.3 nM for dopamine D2 receptors, indicating a strong affinity for these targets . The removal of the fluorine atom in desfluoro iloperidone may alter these affinities, potentially reducing its therapeutic effects or modifying side effects.
Case Studies and Clinical Reports
While specific case studies focusing solely on desfluoro iloperidone are scarce, insights can be drawn from reports on iloperidone:
-
Overdose Case : A case involving a 27-year-old male who ingested 84 mg of iloperidone showed prolonged QTc intervals without fatal outcomes. This suggests that similar effects might be observed with desfluoro iloperidone due to its structural similarity .
Mg ingested Duration Highest QTc Symptoms 84 Acute 527 ms Tachycardia, sedation - Long-term Treatment Effects : Longitudinal studies indicate that iloperidone has a favorable safety profile with low rates of extrapyramidal symptoms (EPS). Given that desfluoro iloperidone may have similar pharmacological properties, it could also exhibit reduced EPS liability .
Impurity Profiling
Impurity profiling studies emphasize the need to understand the impact of impurities like desfluoro iloperidone on drug safety and efficacy. The presence of such impurities can alter the pharmacokinetic and pharmacodynamic profiles of the primary drug, potentially leading to unexpected adverse effects.
Table: Comparison of Iloperidone and Desfluoro Iloperidone
| Property | Iloperidone | Desfluoro Iloperidone |
|---|---|---|
| Molecular Formula | CHNO | CHNO |
| Molecular Weight | 408.5 g/mol | 408.5 g/mol |
| Receptor Affinity (5HT2A) | Ki = 5.6 nM | TBD |
| Receptor Affinity (D2) | Ki = 6.3 nM | TBD |
| Common Side Effects | Dizziness, hypotension | TBD |
Q & A
Advanced Research Question
- Synthesis : Utilize controlled degradation of Iloperidone under acidic/alkaline conditions or photolytic stress. Intermediate lactam-related structures are common .
- Characterization : Employ LC-MS/MS for molecular weight confirmation, NMR (¹H/¹³C) for stereochemical analysis, and FTIR for functional group identification. Purity must be ≥ 95% via area normalization in HPLC .
What experimental designs are effective for elucidating degradation pathways leading to Desfluoro Iloperidone impurity?
Advanced Research Question
- Stress Testing : Expose Iloperidone to hydrolytic (pH 1–13), oxidative (H₂O₂), and thermal (40–60°C) conditions.
- Mechanistic Analysis : Track degradation kinetics using Arrhenius plots and identify intermediates via LC-MS/MS .
- Forced Degradation : Correlate impurity formation with API stability to optimize formulation (e.g., excipient selection) .
How should researchers validate HPLC methods for Desfluoro Iloperidone impurity quantification to ensure reproducibility?
Advanced Research Question
Validation requires:
- Specificity : Resolve impurity peaks from API and other degradation products.
- Linearity : 5–120% of the target concentration range.
- Accuracy/Precision : Spike recovery (98–102%) and %RSD ≤ 2.0 for triplicate analyses.
- Robustness : Test variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition .
How can contradictory data in impurity quantification across laboratories be resolved?
Advanced Research Question
- Method Harmonization : Standardize column types, mobile phases, and detection settings.
- Inter-Lab Studies : Use shared reference standards and statistical tools (e.g., ANOVA) to identify systemic biases.
- Cross-Validation : Compare results with orthogonal techniques like GC-MS or capillary electrophoresis .
What strategies mitigate Desfluoro Iloperidone impurity formation during API synthesis?
Advanced Research Question
- Process Optimization : Control reaction parameters (e.g., temperature, pH) to minimize byproduct formation.
- In-Process Controls (IPC) : Monitor intermediate purity via inline PAT (Process Analytical Technology) tools.
- Purification : Use recrystallization or preparative HPLC to isolate impurities early in synthesis .
How do structural modifications in Desfluoro Iloperidone affect its detection and pharmacological activity?
Advanced Research Question
- Detection Sensitivity : Fluorine removal alters UV absorbance and retention times; method adjustments (e.g., gradient elution) are needed .
- Pharmacological Impact : Compare receptor binding affinity (e.g., dopamine D2/5-HT2A) of Desfluoro Iloperidone vs. parent drug using in vitro assays (e.g., radioligand displacement) .
What experimental approaches correlate Desfluoro Iloperidone impurity levels with adverse pharmacological outcomes?
Advanced Research Question
- In Vitro Studies : Assess cytotoxicity (e.g., MTT assay) and metabolic disruption (e.g., glucose uptake in hepatocytes).
- In Vivo Models : Administer impurity-spiked formulations to rodents and monitor behavioral (e.g., catalepsy) and metabolic (e.g., lipid profiles) endpoints .
How can stability-indicating methods assess Desfluoro Iloperidone impurity under varying storage conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
